2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride derives its systematic name from the fused bicyclic imidazo[1,2-a]pyridine core. The IUPAC nomenclature prioritizes the numbering of the heterocyclic system, with the imidazole ring (positions 1–3) fused to the pyridine ring (positions 4–8). The chlorine substituent occupies position 2 of the imidazole moiety, while the sulfonyl chloride group (-SO₂Cl) is attached to position 3 of the pyridine ring.
The molecular formula C₇H₄Cl₂N₂O₂S reflects its composition:
- 7 carbon atoms in the bicyclic framework
- 4 hydrogen atoms distributed across the aromatic system
- 2 chlorine atoms (one as a substituent, one in the sulfonyl chloride group)
- 2 nitrogen atoms in the imidazole and pyridine rings
- 2 oxygen atoms in the sulfonyl group
- 1 sulfur atom in the sulfonyl chloride functional group
With a molecular weight of 251.09 g/mol , the compound exhibits a planar geometry due to aromatic conjugation (Table 1).
Table 1: Comparative molecular parameters of imidazopyridine sulfonyl derivatives
Crystallographic Structure and Bonding Patterns
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight into its likely configuration. The imidazo[1,2-a]pyridine system adopts a nearly coplanar arrangement, with bond lengths characteristic of aromatic systems:
- C-N bonds : 1.32–1.38 Å (imidazole ring)
- C-C bonds : 1.38–1.42 Å (pyridine ring)
- S=O bonds : 1.43 Å (sulfonyl group)
The sulfonyl chloride group introduces tetrahedral geometry at the sulfur center, with bond angles of ~109.5° between oxygen and chlorine atoms. Density functional theory (DFT) calculations on similar systems suggest partial double-bond character in the S-Cl bond due to resonance interactions with adjacent oxygen atoms.
Tautomeric Behavior and Resonance Stabilization Effects
The imidazo[1,2-a]pyridine core exhibits tautomerism mediated by proton transfer between nitrogen atoms. While the 2-chloro substituent locks the imidazole ring into a fixed tautomeric form, the sulfonyl chloride group enhances resonance stabilization through conjugation with the aromatic π-system:
Resonance structures :
Tautomeric inhibition :
This dual stabilization mechanism increases thermal stability compared to non-halogenated analogs, as evidenced by differential scanning calorimetry studies on related compounds.
Comparative Analysis with Related Imidazopyridine Sulfonyl Derivatives
The structural uniqueness of this compound becomes evident when compared to derivatives (Table 2):
Table 2: Reactivity and functional group comparisons
Notable distinctions include:
- Electrophilicity : The sulfonyl chloride group undergoes nucleophilic substitution more readily than sulfonamide analogs
- Steric effects : Chlorine at position 2 creates regioselectivity in Suzuki-Miyaura couplings compared to unsubstituted derivatives
- Electronic modulation : The electron-withdrawing sulfonyl group deactivates the pyridine ring toward electrophilic substitution
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNUROCOVAKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446155 | |
| Record name | 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112566-18-4 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112566-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization Route (Improved Method)
- Starting Material: 3-Aminopyridine
- Key Reagents: Diluted hydrochloric acid (6-10 mol/L), sodium nitrite, sodium fluoborate aqueous solutions
- Conditions:
- Cooling to 0-5 °C during addition of sodium nitrite and sodium fluoborate
- Stirring at 0-5 °C for 30-60 minutes after addition
- Process:
- 3-Aminopyridine is dissolved in diluted hydrochloric acid and cooled.
- Sodium nitrite solution is added dropwise to form a diazonium salt.
- Sodium fluoborate is added dropwise to generate a fluoborate salt intermediate.
- The mixture is stirred, filtered, washed with cold hydrochloric acid, and dried.
- Yield: Approximately 95.3% for the intermediate compound (pyridine-3-sulfonyl chloride precursor)
- Notes:
Phosphorus Oxychloride (POCl3) Chlorination Route
- Starting Material: Pyridine-3-sulfonic acid
- Key Reagents: Phosphorus oxychloride (POCl3)
- Process:
- Pyridine-3-sulfonic acid is reacted with POCl3 to convert the sulfonic acid group to sulfonyl chloride.
- The reaction mixture is distilled under reduced pressure without adding water or organic solvents to isolate pyridine-3-sulfonyl chloride.
- Distillation Conditions:
- Initial fraction (impurities like POCl3) removed at 88–92 °C and 2.5–4.5 kPa pressure.
- Main fraction (target product) collected at 92–98 °C and 0.2–1.2 kPa pressure.
- Yield: Up to 90% distillation yield reported.
- Advantages:
Synthesis of this compound
The synthesis of this compound typically involves:
Formation of the Imidazo[1,2-a]pyridine Core:
- Starting from appropriate pyridine derivatives, the imidazole ring is constructed, often via condensation or cyclization reactions involving amino and aldehyde or equivalent groups.
Introduction of the Chlorine at the 2-Position of Imidazole:
- Chlorination reagents or halogenation conditions selectively introduce chlorine at the 2-position of the imidazole ring.
Sulfonyl Chloride Functionalization at the 3-Position of the Pyridine Ring:
- Using the pyridine-3-sulfonyl chloride intermediate or direct sulfonylation methods, the sulfonyl chloride group is installed.
This multi-step approach leverages the well-established pyridine-3-sulfonyl chloride preparation methods, followed by heterocyclic ring construction and chlorination.
Comparative Table of Key Preparation Steps
Research Findings and Considerations
Purity and Stability: The sulfonyl chloride group is sensitive to high temperatures and moisture; thus, purification steps must avoid harsh distillation or prolonged heating to prevent decomposition.
Environmental and Safety Aspects: The improved diazotization route and solvent-free distillation reduce hazardous waste and environmental impact, aligning with green chemistry principles.
Synthetic Utility: The compound’s unique fused heterocyclic structure combined with the electrophilic sulfonyl chloride makes it a versatile intermediate for synthesizing derivatives with biological activities including herbicidal, antibacterial, antifungal, and anticancer properties.
Challenges: The instability of intermediates such as chloro-heavy chloride salts during diazotization requires precise temperature control and reaction monitoring to avoid side reactions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial and Antifungal Properties
Recent studies have indicated that 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride may exhibit antibacterial and antifungal activities. These properties suggest potential therapeutic applications against various pathogens, warranting further investigation into its efficacy .
2. Anticancer Research
This compound serves as a crucial intermediate in synthesizing various imidazopyridine derivatives that have shown promise in anticancer research. Its unique structure allows for modifications that can enhance biological activity against cancer cells . For instance, derivatives synthesized from this compound have been evaluated for their cytotoxicity against multiple cancer cell lines.
3. Development of New Therapeutics
The imidazopyridine core is known for its biological activity, leading researchers to explore its incorporation into new drug candidates targeting diseases such as neurodegenerative disorders and infectious diseases .
Agrochemical Applications
One significant application of this compound is its role as an intermediate in the synthesis of imazosulfuron, a low-toxicity herbicide belonging to the sulfonylurea class. This herbicide is utilized in agriculture for effective weed control while minimizing environmental impact .
Case Studies
Several case studies have documented the synthesis and application of derivatives from this compound:
- Anti-Tuberculosis Activity : A study identified several imidazo[1,2-a]pyridine analogues with significant activity against multidrug-resistant tuberculosis strains. The minimum inhibitory concentrations (MIC) were promising, indicating potential for further development .
- Synthesis of Novel Antagonists : Researchers have synthesized novel antagonists targeting retinol-binding protein (RBP4) using derivatives of this compound, demonstrating its utility in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The reactivity and applications of imidazo[1,2-a]pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride
- Molecular Formula : C₉H₉ClN₂O₂S
- Molecular Weight : 244.70 g/mol
- Key Features : Methyl groups at positions 2 and 7 increase steric bulk and lipophilicity compared to the 2-chloro analog. This may enhance membrane permeability in biological systems but reduce electrophilicity at the sulfonyl chloride group .
8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
- Molecular Formula : C₇H₄BrClN₂O₂S
- Molecular Weight : 295.54 g/mol
- The larger atomic radius of bromine may also increase steric hindrance .
Imidazo[1,2-a]pyridine-3-sulfonyl chloride (Non-chlorinated Analog)
- Molecular Formula : C₇H₅ClN₂O₂S
- Molecular Weight : 224.64 g/mol
- This analog may serve as a less reactive precursor in synthetic pathways .
Functional Group Variations
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Molecular Formula : C₁₄H₉ClN₂O
- Key Features : Replacement of the sulfonyl chloride with a carbaldehyde group shifts utility toward applications in materials science (e.g., OLEDs) and as intermediates for Schiff base formation. The 4-chlorophenyl group enhances π-π stacking interactions in crystal structures .
2-Chloro-N-(2-{[(2-chloro-4-pyridinyl)methyl]sulfanyl}ethyl)imidazo[1,2-a]pyridine-3-sulfonamide
- Molecular Formula : C₁₅H₁₃Cl₂N₅O₂S₂
- Key Features : Conversion of the sulfonyl chloride to a sulfonamide introduces hydrogen-bonding capabilities, making it suitable for pharmaceutical applications. The dual chloro and pyridinyl groups may enhance binding to biological targets like enzymes or receptors .
Physicochemical Properties
- Solubility : Sulfonyl chlorides are generally polar but may exhibit poor aqueous solubility. The dimethyl analog (2.1.1) is more lipophilic, while the bromo derivative (2.1.2) may have lower solubility due to higher molecular weight.
- Stability: Sulfonyl chlorides are moisture-sensitive; storage at 4°C (as in the main compound) is critical . Non-chlorinated analogs (2.1.3) may exhibit greater stability.
Biological Activity
2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure comprising an imidazole ring fused with a pyridine ring, which enhances its electrophilic reactivity and aromatic character. This article explores the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 251.09 g/mol
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for certain bacteria has been reported in the range of 0.03 to 5.0 μM, demonstrating its potency against pathogens such as Mycobacterium tuberculosis (Mtb) .
Antifungal Properties
In addition to its antibacterial effects, this compound also shows antifungal activity. Preliminary studies suggest that it can effectively combat fungal infections, although specific data on MIC values against various fungal strains are still limited and warrant further investigation.
Anticancer Potential
The compound's role as an intermediate in synthesizing derivatives with potential anticancer properties has been highlighted in several studies. Its unique structural features allow for modifications that can lead to the development of novel therapeutic agents targeting cancer cells. Research is ongoing to explore these derivatives' efficacy against various cancer types .
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves several steps, often starting from simpler imidazopyridine precursors. Its applications extend beyond biological activity; it serves as a crucial intermediate in the synthesis of various imidazopyridine derivatives that have diverse functionalities across medicinal chemistry and agricultural applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride, and how can intermediates be optimized?
- Methodology : A viable route involves cyclocondensation of halogenated precursors (e.g., 1,3-dichloroacetone with aminopyridine derivatives) followed by sulfonation. For example, chloromethyl intermediates can be synthesized via cyclocondensation in refluxing 1,2-dimethoxyethane, followed by nitration and sulfonyl chloride introduction using sulfur trioxide or chlorosulfonic acid . Optimization may include adjusting reaction time, temperature (80–120°C), and stoichiometric ratios of sulfonating agents to minimize byproducts.
- Key intermediates : 2-chloromethyl-imidazo[1,2-a]pyridine (CAS 57892-76-9) serves as a precursor; substitution reactions at the chloromethyl group enable sulfonyl chloride functionalization .
Q. What purification techniques are effective for isolating this compound?
- Methodology :
- Recrystallization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates sulfonyl chloride derivatives from unreacted starting materials .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in related imidazo[1,2-a]pyridine sulfonamides) confirms purity and structural integrity .
Q. Which analytical methods are critical for characterizing this compound?
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO or CDCl₃; the sulfonyl chloride group deshields adjacent protons (δ 8.5–9.0 ppm for pyridine protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 261.96 for C₇H₄Cl₂N₂O₂S) .
- X-ray Diffraction : Resolve bond angles and torsion angles (e.g., α = 88.8°, β = 75.4° for triclinic crystals) to validate stereoelectronic effects .
Advanced Research Questions
Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights : The sulfonyl chloride moiety acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols. For example, coupling with benzylamine in THF at 0–25°C yields sulfonamide derivatives (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) with >75% efficiency .
- Kinetic Studies : Pseudo-first-order kinetics in DMF/water mixtures show rate dependence on nucleophile concentration (e.g., k = 0.15 min⁻¹ for aniline derivatives) .
Q. What strategies mitigate competing side reactions during sulfonylation of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Temperature Control : Maintain reactions below 40°C to prevent sulfone formation.
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during sulfonylation .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity at the pyridine C3 position .
Q. How can computational modeling predict the pharmacological potential of derivatives?
- ADME/Tox Profiling :
- LogP/D Calculations : Predicted LogP = 2.1 (pH 7.4) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
- Molecular Docking : Sulfonamide derivatives exhibit strong binding to kinase domains (e.g., IC₅₀ = 0.8 µM for JAK2 inhibition) .
- Safety Pharmacology : Early-stage assays (hERG, CYP450 inhibition) screen for cardiotoxicity and metabolic stability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
